Cas no 25412-66-2 (3-methoxy-benzamidine)

3-メトキシベンザミジンは、有機合成化学において重要な中間体として利用される化合物です。分子式C8H10N2Oで表され、ベンゼン環にメトキシ基(-OCH3)とアミジン基(-C(=NH)NH2)が置換した構造を持ちます。その反応性の高さから、医薬品や農薬の合成におけるキーインターメディエートとしての応用が可能です。特に、アミジン基は求核試薬として働き、ヘテロ環化合物の構築や官能基変換に有用です。メトキシ基の電子供与性により、芳香族求電子置換反応の位置選択性を制御できる点も特徴です。高い純度と安定性を備えており、実験室規模から工業的生産まで幅広く使用されています。

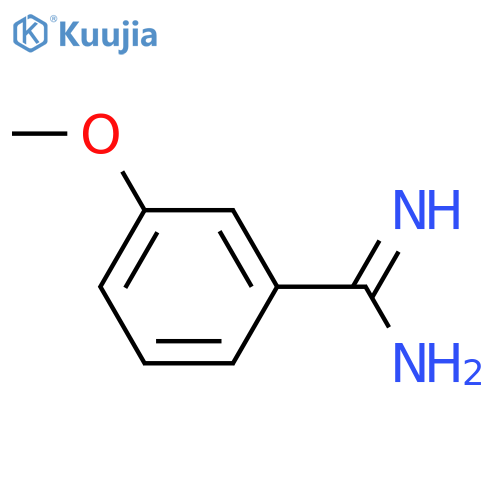

3-methoxy-benzamidine structure

商品名:3-methoxy-benzamidine

3-methoxy-benzamidine 化学的及び物理的性質

名前と識別子

-

- 3-Methoxybenzimidamide

- 3-Methoxybenzamidine

- 3-METHOXY-BENZAMIDINE

- 3-methoxybenzenecarboximidamide

- Benzenecarboximidamide,3-methoxy-

- 3-Methoxy-benzamidin

- 3-methoxybenzenecarboxamidine

- 3-Methoxy-benzoesaeure-(amid-imin)

- 3-methoxylbezamidine

- Benzenecarboximidamide,3-methoxy

- CHEMBL3247189

- SB36205

- D86407

- 5-methoxybenzamidine

- EN300-304847

- AMY28514

- AKOS000168993

- DTXSID00408426

- 3-methoxybenzene-1-carboximidamide

- ZSHGVAIVMZVMPD-UHFFFAOYSA-N

- FT-0716825

- BDBM50010253

- SCHEMBL428920

- BS-24887

- 25412-66-2

- BB 0238635

- DA-17011

- STL253522

- 3-methoxy-benzamidine

-

- MDL: MFCD05663319

- インチ: InChI=1S/C8H10N2O/c1-11-7-4-2-3-6(5-7)8(9)10/h2-5H,1H3,(H3,9,10)

- InChIKey: ZSHGVAIVMZVMPD-UHFFFAOYSA-N

- ほほえんだ: COC1=CC=CC(=C1)C(=N)N

計算された属性

- せいみつぶんしりょう: 150.07900

- どういたいしつりょう: 150.079312947g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 147

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.9

- トポロジー分子極性表面積: 59.1Ų

じっけんとくせい

- 密度みつど: 1.13

- ふってん: 265.3°C at 760 mmHg

- フラッシュポイント: 114.2°C

- 屈折率: 1.548

- PSA: 59.10000

- LogP: 1.77930

3-methoxy-benzamidine セキュリティ情報

3-methoxy-benzamidine 税関データ

- 税関コード:2925290090

- 税関データ:

中国税関コード:

2925290090概要:

2925290090他のイミン及びその誘導体及びその塩。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:6.5%.一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

2925290090その他のイミン及びその誘導体、その塩。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.General tariff:30.0%

3-methoxy-benzamidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-304847-50g |

3-methoxybenzene-1-carboximidamide |

25412-66-2 | 50g |

$428.0 | 2023-09-05 | ||

| TRC | M266453-50mg |

3-methoxy-benzamidine |

25412-66-2 | 50mg |

$ 50.00 | 2022-06-02 | ||

| Enamine | EN300-304847-2.5g |

3-methoxybenzene-1-carboximidamide |

25412-66-2 | 2.5g |

$37.0 | 2023-09-05 | ||

| Enamine | EN300-304847-10.0g |

3-methoxybenzene-1-carboximidamide |

25412-66-2 | 10.0g |

$117.0 | 2023-02-25 | ||

| Enamine | EN300-304847-50.0g |

3-methoxybenzene-1-carboximidamide |

25412-66-2 | 50.0g |

$428.0 | 2023-02-25 | ||

| Enamine | EN300-304847-100.0g |

3-methoxybenzene-1-carboximidamide |

25412-66-2 | 100.0g |

$764.0 | 2023-02-25 | ||

| Alichem | A019143452-1g |

3-Methoxybenzimidamide |

25412-66-2 | 95% | 1g |

$434.16 | 2023-09-02 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1535615-5g |

3-Methoxybenzimidamide |

25412-66-2 | 98% | 5g |

¥592 | 2023-04-14 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1535615-25g |

3-Methoxybenzimidamide |

25412-66-2 | 98% | 25g |

¥2122 | 2023-04-14 | |

| Enamine | EN300-304847-0.1g |

3-methoxybenzene-1-carboximidamide |

25412-66-2 | 0.1g |

$19.0 | 2023-09-05 |

3-methoxy-benzamidine 関連文献

-

Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286

-

Yuecheng Zhang,Wenge Huo,Hong-Yu Zhang,Jiquan Zhao RSC Adv., 2017,7, 47261-47270

-

Amitabh Jha,Ajaya B. Naidu,Ashraf M. Abdelkhalik Org. Biomol. Chem., 2013,11, 7559-7565

-

A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055

25412-66-2 (3-methoxy-benzamidine) 関連製品

- 32048-10-5(6-methoxynaphthalene-2-carboximidamide)

- 69783-31-9(3,4-dimethoxybenzene-1-carboximidamide)

- 22265-37-8(4-Methoxyl-benzamidine)

- 26130-49-4(3,5-dimethoxybenzene-1-carboximidamide)

- 4156-70-1(3,4,5-trimethoxybenzenecarboximidamide)

- 340310-05-6((2Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide)

- 885949-69-9((4-Aminophenyl)4-(pyridin-2-yl)piperazin-1-ylmethanone)

- 1806171-22-1(5-(Fluoromethyl)-2-iodo-4-methyl-3-(trifluoromethoxy)pyridine)

- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)

- 172514-47-5(4-amino-2,6-dichlorobenzene-1-sulfonamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:25412-66-2)3-methoxy-benzamidine

清らかである:99%

はかる:100g

価格 ($):545.0